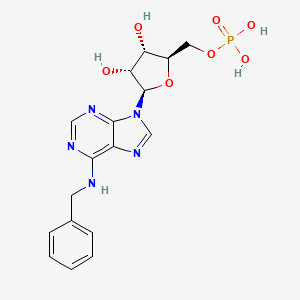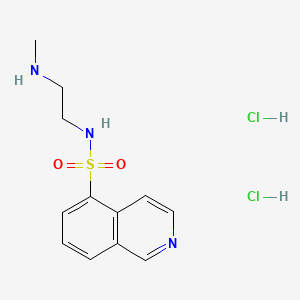
Calciumfolinat
Übersicht
Beschreibung
Levoleucovorin Calcium is a levo isoform of leucovorin calcium with antineoplastic activity. Levoleucovorin is an active metabolite of folic acid, which does not require metabolism by dihydrofolate reductase. This agent counteracts the toxic effects of other folic acid derivative agents, rescuing the patient while permitting the antitumor activity of the folate antagonist. This agent also potentiates the effects of fluorouracil and its derivatives by stabilizing the binding of the drug's metabolite to its target enzyme, thus prolonging drug activity.
Wirkmechanismus
Target of Action
Calcium folinate, also known as leucovorin, primarily targets the enzyme dihydrofolate reductase (DHFR) . This enzyme plays a crucial role in the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a co-factor necessary for various biochemical processes .
Mode of Action
Calcium folinate bypasses the need for DHFR by providing a pre-reduced form of folate that can be used directly by cells . It competes with folate antagonists, such as methotrexate, for transport into cells, stimulating folate antagonist efflux . This action helps to diminish the toxicity and counteract the action of folate antagonists .
Biochemical Pathways
Calcium folinate is crucial for many biochemical processes, including purine and thymidine monophosphate (dTMP) biosynthesis , mitochondrial protein translation , and methionine regeneration . These processes support critical cellular functions such as cell proliferation, mitochondrial respiration, and epigenetic regulation .
Pharmacokinetics
Following administration, calcium folinate is absorbed and distributed throughout the body . It is metabolized into the active form of folic acid, which can be used by cells to produce DNA and form new cells . The elimination half-life of calcium folinate is approximately 6.2 hours .
Result of Action
The administration of calcium folinate leads to the replenishment of the reduced folate pool within cells . This allows for the continuation of essential cellular processes, such as DNA synthesis and cell replication, even in the presence of folate antagonists . It also enhances the cytotoxic activity of certain anticancer drugs, such as 5-fluorouracil .
Action Environment
Environmental factors can influence the action of calcium folinate. For instance, the stability of calcium folinate can be affected by factors such as temperature and light . Moreover, the type of solvent and packaging can also impact the stability of the drug . Therefore, proper storage conditions are essential to maintain the efficacy and stability of calcium folinate .
Wissenschaftliche Forschungsanwendungen
Schwangerschaft und fetale Gesundheit
Calciumfolinat, auch bekannt als Leucovorin, spielt eine entscheidende Rolle in der Schwangerschaft. Es wird besser resorbiert und in die Gewebe verteilt als andere Formen von Folsäure. Es kann leicht in den Folsäurezyklus eingebaut werden, ohne dass Methylenetetrahydrofolat-Reduktase (MTHFR) und Methioninsynthase (MS) im ersten Durchgang benötigt werden, und ist relativ stabil . Daher sollte es die Folsäureform der Wahl während der Schwangerschaft, bei anderen Störungen, bei denen große tägliche Dosen von Folsäure benötigt werden, und bei der Lebensmittel-Anreicherung sein .
Gegenmittel gegen Methotrexat
This compound wirkt als Gegenmittel gegen hochdosiertes Methotrexat (MTX), einem häufigen Folsäureantagonisten. MTX blockiert die Dihydrofolat-Reduktase, was zu einer Tetrahydrofolat-Bildungsstörung führt, die zu Aberrationen der DNA-Methylierung, DNA-Schäden und einer Blockade der DNA-Synthese führen kann . This compound kann leicht in Tetrahydrofolat umgewandelt werden, ohne dass die Dihydrofolat-Reduktase beteiligt ist, was bedeutet, dass seine biochemischen Funktionen nicht von MTX beeinflusst werden . In klinischen Umgebungen kann this compound die durch MTX verursachten Schäden wie gastrointestinale Toxizität und Myelotoxizität effektiv lindern .
Erhaltung der Fruchtbarkeit
Forschungsergebnisse haben gezeigt, dass this compound die durch MTX verursachten Schäden an der weiblichen Fruchtbarkeit lindern kann. Es wurde beobachtet, dass nach der Entgiftung mit this compound der DNA-Methylierungsgrad in den Eizellen von den Nebenwirkungen von MTX wiederhergestellt wurde und auf das Kontrollniveau zurückkehrte .
Krebsbehandlung
This compound wird in Kombination mit 5-Fluorouracil, einem Typ von Chemotherapeutika, zur Behandlung bestimmter Krebsarten wie Darmkrebs und Mastdarmkrebs eingesetzt. Es erhöht die Wirksamkeit von 5-Fluorouracil, indem es verhindert, dass die normalen Zellen von der Chemotherapie betroffen sind .
Nährstoffaufnahme
This compound ist auch an der Nährstoffaufnahme beteiligt. Es unterstützt die Aufnahme bestimmter Nährstoffe im Körper und trägt so zur allgemeinen Gesundheit bei .
Wissenschaftliche Forschung
This compound wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere in Studien, die sich mit dem Folsäurestoffwechsel, der DNA-Synthese und der Zellreplikation befassen .
Biochemische Analyse
Biochemical Properties
Calcium folinate plays a crucial role in biochemical reactions by acting as a pre-reduced source of tetrahydrofolate (H4 folate). It bypasses the blockage caused by folate antagonists and replenishes the reduced folate pool. Calcium folinate interacts with several enzymes and proteins, including thymidylate synthase (TS) and dihydrofolate reductase (DHFR). By increasing the intracellular folate pool, calcium folinate enhances the inhibition of TS by 5-fluorouracil, stabilizing the 5-fluorouracil-TS complex and increasing its cytotoxic activity .
Cellular Effects
Calcium folinate influences various cellular processes, including DNA synthesis, repair, and methylation. It protects cells from the toxic effects of folate antagonists by providing a source of reduced folate. In combination with 5-fluorouracil, calcium folinate enhances the cytotoxic effects on cancer cells by stabilizing the 5-fluorouracil-TS complex. This leads to increased inhibition of DNA synthesis and cell proliferation . Additionally, calcium folinate can mitigate the adverse effects of methotrexate on normal cells, such as bone marrow suppression and gastrointestinal toxicity .
Molecular Mechanism
At the molecular level, calcium folinate exerts its effects by being readily converted to other reduced folic acid derivatives, such as 5-methyltetrahydrofolate. These derivatives participate in one-carbon transfer reactions essential for purine and pyrimidine biosynthesis. Calcium folinate competes with folate antagonists for transport into cells, stimulating their efflux and protecting cells from their toxic effects. It also enhances the cytotoxic activity of 5-fluorouracil by increasing the intracellular folate pool, stabilizing the 5-fluorouracil-TS complex, and inhibiting DNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of calcium folinate can vary over time. It is rapidly converted to active folate derivatives, with peak serum levels reached within minutes after administration. The stability and degradation of calcium folinate depend on factors such as temperature and pH. Long-term studies have shown that calcium folinate can effectively mitigate the toxic effects of methotrexate and enhance the efficacy of 5-fluorouracil over extended periods .
Dosage Effects in Animal Models
The effects of calcium folinate in animal models vary with different dosages. At low doses, calcium folinate effectively counteracts the toxic effects of folate antagonists without causing significant adverse effects. At high doses, calcium folinate can lead to toxicity, including gastrointestinal disturbances and bone marrow suppression. Studies have shown that the optimal dosage of calcium folinate depends on the specific animal model and the intended therapeutic outcome .
Metabolic Pathways
Calcium folinate is involved in several metabolic pathways, including the folate cycle and one-carbon metabolism. It is converted to 5-methyltetrahydrofolate, which participates in the synthesis of purines, thymidine monophosphate (dTMP), and methionine. Calcium folinate interacts with enzymes such as methylenetetrahydrofolate reductase (MTHFR) and methionine synthase, influencing metabolic flux and metabolite levels .
Transport and Distribution
Calcium folinate is transported and distributed within cells and tissues through specific transporters and binding proteins. It shares membrane transport carriers with folate antagonists, competing for transport into cells. Once inside the cells, calcium folinate is rapidly converted to active folate derivatives and distributed to various tissues, including the liver and bone marrow. The distribution volume of folinic acid is not well-defined, but it is known to be concentrated in the liver and intestinal mucosa .
Subcellular Localization
The subcellular localization of calcium folinate and its derivatives is crucial for their activity and function. Calcium folinate is directed to specific compartments and organelles through targeting signals and post-translational modifications. It is predominantly localized in the cytoplasm and nucleus, where it participates in DNA synthesis and repair. The localization of calcium folinate can influence its interactions with enzymes and other biomolecules, affecting its overall efficacy .
Eigenschaften
CAS-Nummer |
1492-18-8 |
|---|---|
Molekularformel |
C20H21CaN7O7 |
Molekulargewicht |
511.5 g/mol |
IUPAC-Name |
calcium;2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/q;+2/p-2 |
InChI-Schlüssel |
KVUAALJSMIVURS-UHFFFAOYSA-L |
SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |
Isomerische SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2] |
Kanonische SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] |
Aussehen |
Solid powder |
Color/Form |
Crystals from water with 3 mol of water of crystallization. |
melting_point |
245 °C (decomp) |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Verwandte CAS-Nummern |
1492-18-8 (calcium (1:1) salt) 42476-21-1 (mono-hydrochloride salt) 6035-45-6 (calcium (1:1) salt, penta-hydrate) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
DMSO « 1 (mg/mL) H2O 100 (mg/mL) 0.1 N NaOH < 20 (mg/mL) |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
IST5-002; IST5 002; IST5002; Benzyl-AMP; N6-Benzyladenosine-5'-phosphate; |
Dampfdruck |
2.3X10-21 mm Hg at 25 °C at 25 °C /Estimated/ |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1-(3-Methylbutyl)-3-(2-furylcarbonylamino)-5-(1-ethylpropylamino)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester](/img/structure/B1672579.png)
![(2S)-2-[[(2R,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B1672581.png)


![5-Isoquinolinesulfonamide, N-[2-[(aminoiminomethyl)amino]ethyl]-,dihydrochloride](/img/structure/B1672588.png)

